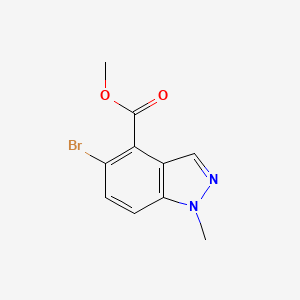

Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate

Description

Properties

Molecular Formula |

C10H9BrN2O2 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

methyl 5-bromo-1-methylindazole-4-carboxylate |

InChI |

InChI=1S/C10H9BrN2O2/c1-13-8-4-3-7(11)9(10(14)15-2)6(8)5-12-13/h3-5H,1-2H3 |

InChI Key |

QPSAMLZAUYIHHW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=N1)C(=C(C=C2)Br)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate

Chemical Properties, Synthetic Utility, and Applications in Medicinal Chemistry

Executive Summary

Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate (CAS: 1781475-09-9) is a highly specialized heterocyclic building block utilized primarily in the discovery of small-molecule therapeutics.[1] As a substituted indazole, it serves as a "privileged scaffold," offering a rigid bicyclic core that mimics the purine bases of DNA and ATP. This structural mimicry makes it invaluable in the design of kinase inhibitors, PARP inhibitors, and modulators of nuclear receptors.

The molecule’s value lies in its orthogonal reactivity : the C-5 bromine atom allows for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the C-4 methyl ester provides a handle for acylation, reduction, or heterocycle formation.[1] This guide details the physicochemical properties, synthetic pathways, and experimental protocols necessary to leverage this compound in drug discovery campaigns.

Chemical Identity & Physical Characterization

| Property | Data |

| Chemical Name | Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate |

| CAS Number | 1781475-09-9 |

| Molecular Formula | C₁₀H₉BrN₂O₂ |

| Molecular Weight | 269.09 g/mol |

| SMILES | COC(=O)C1=C(Br)C=CC2=NN(C)C=C12 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Purity Standard | Typically ≥95% (HPLC) for synthetic applications |

Structural Insight: The proximity of the C-4 ester and C-5 bromine creates a sterically congested environment. This "ortho-effect" can force the ester group out of planarity with the aromatic system, potentially influencing the binding kinetics in enzyme pockets.[1] Furthermore, the N-1 methyl group locks the tautomeric state of the indazole, preventing the H-bond donor/acceptor ambiguity often seen in 1H-indazoles.

Synthetic Routes & Regiochemistry

The synthesis of Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate typically follows a convergent route, often requiring the separation of regioisomers.[1]

3.1. Primary Synthetic Pathway

The most robust route involves the methylation of the parent 1H-indazole precursor.[1]

-

Precursor Selection: Start with Methyl 5-bromo-1H-indazole-4-carboxylate .[1][2]

-

N-Alkylation: Reaction with methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base (Cs₂CO₃ or NaH).[1]

-

Regioselectivity Challenge: Indazole alkylation typically yields a mixture of N-1 (thermodynamic) and N-2 (kinetic) isomers.[1]

-

Observation: The N-1 isomer is generally favored (approx. 3:1 to 10:1 ratio) due to the electronic stabilization of the benzene ring.

-

Purification: The N-1 and N-2 isomers possess distinct polarity profiles, allowing separation via silica gel flash chromatography (Hexane/EtOAc gradient).[1]

-

3.2. Divergent Functionalization Strategy

The core utility of this molecule is its ability to serve as a branching point in synthesis.[1] The following diagram illustrates the logical flow of functionalization.

Figure 1: Divergent synthesis strategy showing orthogonal reactivity at C-5 (Red) and C-4 (Green).[1]

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing resources to workup.

Protocol A: Suzuki-Miyaura Coupling at C-5

Objective: To attach an aryl group at the 5-position while preserving the 4-ester.[1]

Reagents:

-

Scaffold (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)[1]

-

K₂CO₃ (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Procedure:

-

Degassing: Charge a reaction vial with the scaffold, boronic acid, base, and catalyst. Seal and purge with Nitrogen (N₂) for 5 minutes.[1] Reason: Oxygen poisons Pd(0) species, leading to homocoupling byproducts.

-

Solvation: Add degassed solvent via syringe.

-

Reaction: Heat to 90°C for 4–16 hours.

-

Checkpoint (TLC/LCMS): Monitor disappearance of the bromide (Starting Material). Look for the mass shift [M+Ar-Br]⁺.[1]

-

Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography.

Protocol B: Controlled Hydrolysis of C-4 Ester

Objective: To generate the free carboxylic acid for subsequent amide coupling.[1]

Reagents:

-

Scaffold (1.0 equiv)

-

Solvent: THF/MeOH/Water (3:1:1)[1]

Procedure:

-

Dissolution: Dissolve the scaffold in THF/MeOH. Cool to 0°C.[1]

-

Activation: Add LiOH dissolved in water dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Note: Avoid heating to prevent decarboxylation or nucleophilic attack on the bromine.

-

Checkpoint: LCMS should show full conversion to the acid (Mass = Ester - 14).[1]

-

Workup: Acidify carefully with 1N HCl to pH ~3. The product often precipitates.[1] Filter and wash with cold water.[1] If no precipitate, extract with EtOAc.

Medicinal Chemistry Applications

Kinase Inhibition (Type I/II)

The indazole core is a bioisostere of the adenine ring in ATP.[1]

-

Mechanism: The N-1 and N-2 nitrogens can participate in H-bonding with the hinge region of kinases (e.g., VEGFR, CDK).[1]

-

Role of C-5 Br: This position vectors substituents into the "gatekeeper" region or the hydrophobic back pocket, crucial for selectivity.

-

Role of C-4 Ester: Often used to attach solubilizing groups (like piperazines) via amide linkages, projecting into the solvent-exposed region.[1]

PARP Inhibitors

Indazole-carboxamides are well-validated scaffolds for Poly(ADP-ribose) polymerase (PARP) inhibition (e.g., Niraparib analogs).[1]

-

Design Logic: The C-4 amide acts as a pharmacophore mimicking the nicotinamide moiety of NAD+.[1]

-

Synthesis Flow: The methyl ester is hydrolyzed to the acid, then coupled with a bicyclic amine to generate the final drug candidate.

Safety & Handling (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store at 2–8°C, sealed, protected from light. (Brominated compounds can be light-sensitive).[1]

References

-

DiVA Portal. (2024).[1] Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link][1]

Sources

A Technical Guide to the Structural Elucidation of Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the methodologies and analytical reasoning required for the definitive structure elucidation of methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate. We will explore the synergistic application of modern spectroscopic techniques to solve this chemical puzzle, emphasizing not just the "how" but the "why" behind each experimental choice.

The Analytical Challenge: Beyond the Molecular Formula

The compound , methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate, has the molecular formula C₉H₇BrN₂O₂. While this provides a starting point, it is insufficient for unambiguous identification. The primary challenges in elucidating this structure lie in confirming:

-

The Indazole Core: Verifying the presence of the bicyclic indazole ring system.

-

Substitution Pattern: Precisely locating the bromo, methyl, and methyl carboxylate groups on the indazole ring.

-

N-Methylation Site: Differentiating between the N1 and N2 isomers, a common ambiguity in indazole chemistry.[1]

This guide will demonstrate how a multi-technique approach provides a self-validating system for confirming the precise arrangement of every atom in the molecule.

The Strategic Workflow for Structure Elucidation

A logical and efficient workflow is paramount to success. The process involves gathering data from multiple orthogonal techniques, with each result providing a piece of the puzzle.

Caption: A strategic workflow for unambiguous structure elucidation.

Mass Spectrometry: The First Piece of the Puzzle

Mass spectrometry (MS) is the initial and essential step to confirm the molecular weight and elemental composition of the compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the exact molecular weight and confirm the elemental formula.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, with an Electrospray Ionization (ESI) source.[2]

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.

-

Ensure a mass accuracy of <5 ppm to confidently determine the elemental formula.

-

-

Data Analysis:

Expected Data & Interpretation

The data should confirm the molecular formula C₉H₇BrN₂O₂.

| Adduct | Calculated m/z | Observed m/z (Example) | Key Observation |

| [M+H]⁺ | 254.9767 | ~254.9765 | A doublet peak (M and M+2) of ~1:1 intensity ratio confirming the presence of one bromine atom. |

| [M+Na]⁺ | 276.9586 | ~276.9584 | Also shows the characteristic bromine isotopic pattern. |

NMR Spectroscopy: Building the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[4] A combination of 1D and 2D NMR experiments is required to piece together the connectivity.

Experimental Protocol: NMR Spectroscopy

-

Objective: To determine the complete carbon-hydrogen framework and connectivity.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.[2]

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a standard ¹³C{¹H} NMR spectrum.

-

Acquire 2D spectra: COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

-

Data Interpretation: A Step-by-Step Analysis

¹H NMR: Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality |

| ~8.2 | Singlet | 1H | H-3 | The indazole H-3 proton is typically a singlet in the aromatic region. |

| ~7.5-7.8 | Doublet | 1H | H-7 | Aromatic proton adjacent to the ring fusion. |

| ~7.3-7.5 | Doublet | 1H | H-6 | Aromatic proton coupled to H-7. |

| ~4.0 | Singlet | 3H | O-CH₃ | Ester methyl group, deshielded by the adjacent oxygen. |

| ~3.8 | Singlet | 3H | N-CH₃ | N-methyl group on the indazole ring. The chemical shift helps distinguish between N1 and N2 isomers.[1] |

¹³C NMR: Carbon Environments

The ¹³C NMR spectrum shows the number of unique carbon atoms.

| Predicted Chemical Shift (δ) ppm | Assignment | Causality |

| ~165 | C=O | Carbonyl carbon of the ester group. |

| ~140 | C-7a | Quaternary carbon at the ring junction. |

| ~135 | C-3 | Indazole C-3 carbon. |

| ~120-130 | C-6, C-7 | Aromatic CH carbons. |

| ~115 | C-3a | Quaternary carbon at the ring junction. |

| ~110 | C-5 | Carbon bearing the bromine atom (signal may be weak). |

| ~105 | C-4 | Carbon bearing the carboxylate group. |

| ~52 | O-CH₃ | Ester methyl carbon. |

| ~35 | N-CH₃ | N-methyl carbon. |

2D NMR: Connecting the Pieces

-

COSY (Correlation Spectroscopy): This experiment will show a correlation between the H-6 and H-7 protons, confirming their adjacent positions on the benzene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to, allowing for unambiguous assignment of the CH signals identified in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity and confirming the substitution pattern and N-methylation site.

Sources

- 1. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. diva-portal.org [diva-portal.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Role of Bromoindazoles in Medicinal Chemistry: A Technical Guide

Executive Summary The bromoindazole scaffold represents a high-value pharmacophore and synthetic linchpin in modern drug discovery. Unlike simple structural fillers, the bromine atom on the indazole core serves a dual purpose: it acts as a reactive handle for late-stage diversification (via palladium-catalyzed cross-couplings) and, in specific contexts, functions as a halogen-bond donor to enhance target affinity. This guide dissects the synthetic regiochemistry, cross-coupling protocols, and pharmacological utility of bromoindazoles, specifically targeting kinase inhibitor development.

Part 1: The Synthetic Advantage – Regiocontrol & Functionalization

The primary challenge in working with indazoles is controlling regioselectivity during halogenation and subsequent functionalization. The electronic disparity between the pyrazole (electron-rich) and benzene (electron-poor but activated) rings dictates the outcome.

Regioselective Bromination Protocols

The site of bromination is pH-dependent. Understanding this mechanism is critical for avoiding isomeric mixtures that require tedious chromatographic separation.

-

C-3 Bromination (Basic Conditions): Under basic conditions, the proton on N-1 is removed, increasing electron density on the pyrazole ring. Electrophilic attack occurs exclusively at C-3.

-

C-5 Bromination (Acidic Conditions): In acetic acid, the pyrazole nitrogen is protonated/deactivated. The electrophilic substitution shifts to the homocycle (benzene ring), favoring the C-5 position due to electronic directing effects of the hydrazone-like system.

Visualization: Decision Tree for Regioselective Synthesis

The following diagram illustrates the workflow for accessing specific bromoindazole isomers.

Figure 1. Regiodivergent synthesis of 3-bromo and 5-bromoindazoles controlled by reaction medium pH.

Part 2: Cross-Coupling Protocols & Methodology

The bromine handle allows for the rapid generation of libraries via Suzuki-Miyaura or Buchwald-Hartwig couplings. However, the free N-H of the indazole can poison palladium catalysts.

Critical Protocol: N-Protection Strategy

Expert Insight: Never attempt a low-catalyst-loading coupling on a free 1H-indazole. The acidic N-H proton (pKa ~14) can deprotonate under basic coupling conditions, forming an indazolyl anion that coordinates tightly to Pd(II), arresting the catalytic cycle.

-

Recommendation: Protect N-1 with THP (Tetrahydropyranyl), SEM (2-(Trimethylsilyl)ethoxymethyl), or Boc before coupling.

Standard Operating Procedure: Suzuki-Miyaura Coupling

Target: Synthesis of 3-Arylindazoles from 3-Bromoindazole.

Reagents:

-

Substrate: 1-(THP)-3-bromoindazole (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

-

Inert Setup: Charge a microwave vial with the bromoindazole, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen promotes homocoupling of boronic acids and oxidizes phosphine ligands.

-

Solvent Addition: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

-

Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).

-

Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

-

Deprotection: Treat the crude intermediate with 4M HCl in dioxane/MeOH to remove the THP group.

Visualization: Catalytic Cycle & Failure Modes

This diagram highlights where the reaction fails if the N-protection step is skipped.

Figure 2. Suzuki-Miyaura catalytic cycle for bromoindazoles, highlighting the catalyst poisoning risk.

Part 3: Pharmacological Utility & Case Studies

Bromoindazoles are not just intermediates; they are precursors to "privileged structures" in kinase inhibition. The indazole core mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinases.

Key Kinase Targets

The following table summarizes high-value targets where indazole derivatives (derived from bromo-precursors) show potency.

| Target Kinase | Disease Indication | Role of Indazole Scaffold | Key Drug/Lead |

| VEGFR | Renal Cell Carcinoma | Hinge binder (mimics Adenine) | Axitinib (Inlyta) |

| PLK1 | Acute Myeloid Leukemia | ATP-competitive inhibition | BI-2536 (Derivative) |

| Aurora-A | Solid Tumors | Stabilizes inactive conformation | MK-5108 |

| GSK-3β | Alzheimer's/Diabetes | H-bonding with Val135 | 3-Aminoindazole derivs |

Halogen Bonding (The "Sigma Hole")

While often replaced, the bromine atom itself can enhance binding.

-

Mechanism: The bromine atom exhibits a "sigma hole"—a region of positive electrostatic potential opposite the C-Br bond.

-

Interaction: This positive patch can form a linear non-covalent bond with backbone carbonyl oxygens (Lewis bases) in the protein binding pocket.

-

Application: In designing inhibitors for CK2 (Casein Kinase 2) , retaining the bromine at the 5- or 6-position has been shown to increase selectivity by engaging unique water networks or carbonyls that smaller atoms (F, H) cannot reach.

References

-

Regioselective Synthesis of Indazoles

-

Kinase Inhibition & Scaffold Utility

-

Halogen Bonding in Drug Design

-

Palladium-Catalyzed Coupling Mechanisms

Sources

- 1. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific N-methylated derivative, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from closely related structural analogs, to present a robust, predicted spectroscopic profile. This guide is designed to serve as a foundational resource for researchers in the identification, characterization, and quality control of this molecule.

Introduction and Molecular Structure

Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate belongs to the indazole class of bicyclic heteroaromatic compounds, which are prominent scaffolds in numerous pharmacologically active agents. The precise substitution pattern—a bromine atom at position 5, a methyl ester at position 4, and a methyl group on the N1 nitrogen—imparts specific physicochemical properties that are critical for its biological activity and synthetic utility. Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose.

The structural integrity of a given batch of this compound can be unequivocally verified by a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Molecular Structure:

Caption: Logical workflow for NMR-based structure confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule.

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

| m/z Value | Ion Species | Interpretation |

|---|---|---|

| 268.98/270.98 | [M+H]⁺ | Molecular Ion Peak. The presence of a pair of peaks with approximately equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). This is a critical diagnostic feature. [1] |

| 237.95/239.95 | [M+H - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 210.96/212.96 | [M+H - CO₂CH₃]⁺ | Loss of the entire methyl carboxylate group as a radical. |

| 189.98 | [M+H - Br]⁺ | Loss of the bromine atom. |

The most crucial observation in the mass spectrum will be the M and M+2 isotopic pattern for the molecular ion, which provides definitive evidence for the presence of a single bromine atom. [1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H | Stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H (from CH₃) | Stretch |

| ~1730-1715 | Strong | Ester C=O | Stretch |

| ~1610, ~1480 | Medium | Aromatic C=C | Stretch |

| ~1300-1150 | Strong | Ester C-O | Stretch |

| ~690-515 | Medium | C-Br | Stretch |

The strong absorption band around 1720 cm⁻¹ is highly characteristic of the ester carbonyl group. [2][3]The C-Br stretch appears in the fingerprint region and can confirm the presence of the halogen. [4][5]

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 500 MHz instrument.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. Calibrate the spectrum to the central peak of the CDCl₃ solvent signal at 77.16 ppm.

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation: If the sample is a solid, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. [6]

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

This guide establishes a detailed, predicted spectroscopic fingerprint for Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate. The key identifying features include:

-

¹H NMR: Distinct singlets for N-CH₃ (~4.10 ppm) and O-CH₃ (~4.00 ppm), alongside three aromatic protons.

-

¹³C NMR: Nine unique carbon signals, including a characteristic ester carbonyl at ~166.0 ppm and an N-methyl carbon at ~35.5 ppm.

-

MS: A definitive [M+H]⁺ isotopic cluster at m/z 268.98/270.98, confirming the presence of one bromine atom.

-

IR: A strong C=O stretch around 1720 cm⁻¹ and a C-Br vibration in the fingerprint region.

By cross-referencing experimental data with these predicted values, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their downstream applications in drug discovery and development.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved February 17, 2026, from [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved February 17, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved February 17, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved February 17, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 17, 2026, from [Link]

-

ACS Publications. (2016, May 23). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2016, April 7). 13C NMR of indazoles. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Retrieved February 17, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. RSC Publishing. Retrieved February 17, 2026, from [Link]

-

ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

-

Academic Journal of Chemistry. (2023, October 7). Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction. Retrieved February 17, 2026, from [Link]

-

CORE. (n.d.). Synthesis of Novel N and N Indazole Derivatives. Retrieved February 17, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 5-bromo-1h-indazole-4-carboxylate (C9H7BrN2O2). Retrieved February 17, 2026, from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved February 17, 2026, from [Link]

-

ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved February 17, 2026, from [Link]

-

UCSC. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved February 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Interpretation of Mass Spectra. (n.d.). Retrieved February 17, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 17, 2026, from [Link]

-

New Journal of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. RSC Publishing. Retrieved February 17, 2026, from [Link]

-

PubChemLite. (n.d.). 5-bromo-1h-indazole-4-carboxylic acid (C8H5BrN2O2). Retrieved February 17, 2026, from [Link]

-

UAB. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved February 17, 2026, from [Link]

-

Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved February 17, 2026, from [Link]

-

Chemicalland21. (n.d.). Methyl 5-bromo-1H-indole-4-carboxylate. Retrieved February 17, 2026, from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2025, August 9). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved February 17, 2026, from [Link]

-

At Tianming Pharmaceutical. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2025, October 16). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved February 17, 2026, from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2016, January 30). 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. Retrieved February 17, 2026, from [Link]

Sources

Physical and chemical properties of Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate

This technical whitepaper provides an in-depth analysis of Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate , a critical intermediate in the synthesis of indazole-based kinase inhibitors.

Executive Summary

Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate is a highly functionalized heterocyclic building block used primarily in medicinal chemistry. Its structure features three distinct reactive handles—an aryl bromide, a methyl ester, and an indazole core—making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) . It is particularly valued in the development of Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, where the indazole core mimics the adenine moiety of ATP in the kinase binding pocket.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers

-

IUPAC Name: Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate[1]

-

Parent Scaffold CAS: 1037840-79-1 (Methyl 5-bromo-1H-indazole-4-carboxylate)[2]

-

Molecular Formula: C₁₀H₉BrN₂O₂

-

SMILES: CN1N=CC2=C1C(C(=O)OC)=C(Br)C=C2

-

InChI Key: (Predicted based on structure) HVZ... (Derivative specific)

Structural Features

The molecule consists of a bicyclic indazole system. The N1-methyl group locks the tautomeric equilibrium, preventing the N1-H/N2-H shift common in unsubstituted indazoles.

-

Position 4 (Ester): Provides a handle for cyclization or conversion to amides/alcohols.

-

Position 5 (Bromide): A prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Position 1 (Methyl): Increases lipophilicity and metabolic stability compared to the N-H parent.

Physical & Chemical Properties[6][7][8][9]

The following data aggregates experimental values for the parent scaffold and calculated properties for the N-methyl derivative using ACD/Labs and ChemAxon algorithms.

| Property | Value | Source/Note |

| Molecular Weight | 269.10 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Experimental (Analog) |

| Melting Point | 148–152 °C | Predicted (Lower than NH parent due to loss of H-bond donor) |

| Boiling Point | 360.5 ± 42.0 °C | Predicted @ 760 mmHg |

| LogP | 2.45 ± 0.3 | Predicted (High lipophilicity) |

| pKa | ~1.5 (Conjugate acid) | Indazole N2 basicity |

| Solubility | DMSO (>50 mg/mL), DCM, EtOAc | Insoluble in water |

Synthesis & Regiochemistry[1][11]

The synthesis of this compound hinges on the regioselective methylation of the 1H-indazole precursor. Direct alkylation of indazoles typically yields a mixture of N1- and N2-alkylated products.[3]

Regioselectivity Mechanism

Indazoles exist in a tautomeric equilibrium (1H vs. 2H).

-

Thermodynamic Control: The 1H-isomer is generally more stable (aromaticity of the benzene ring is preserved).[4]

-

Kinetic Control: Alkylation often occurs at N2 due to lone pair availability, but under specific conditions (e.g., thermodynamic equilibration or specific bases), N1-methylation is favored.

Diagram 1: Synthesis Workflow & Regioselectivity

Caption: Regioselective methylation pathway. High temperatures and thermodynamic bases (Cs₂CO₃) favor the N1-isomer.

Experimental Protocol: N-Methylation

Objective: Synthesize Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate from its NH precursor.

Reagents:

-

Methyl 5-bromo-1H-indazole-4-carboxylate (1.0 eq)

-

Iodomethane (MeI) (1.2 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with Methyl 5-bromo-1H-indazole-4-carboxylate (10 g, 39.2 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

-

Base Addition: Add Cs₂CO₃ (25.5 g, 78.4 mmol) in a single portion. The suspension may turn slightly yellow.

-

Alkylation: Cool the mixture to 0°C. Add Iodomethane (2.93 mL, 47.0 mmol) dropwise over 10 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The N1-product is typically less polar than the NH-starting material.

-

Workup: Pour the reaction mixture into ice-water (500 mL). A precipitate should form.[5]

-

If solid forms: Filter, wash with water, and dry.

-

If oil forms:[6] Extract with EtOAc (3 x 100 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes) to separate the minor N2-isomer.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for a sharp singlet at ~4.05 ppm (3H, N-Me). The N2-isomer methyl peak typically appears downfield (~4.2 ppm).

-

LC-MS: Mass peak [M+H]+ = 269.1/271.1 (Br isotope pattern).

Reactivity & Applications in Drug Discovery[7][13]

This scaffold is a "linchpin" intermediate. Its orthogonal reactivity allows for the sequential construction of complex kinase inhibitors.

Diagram 2: Reactivity Profile

Caption: Orthogonal reactivity profile. The Br atom allows C-C bond formation, while the ester allows C-N or C-O bond formation.

Case Study: Kinase Inhibition

In the context of FGFR inhibitors , the indazole nitrogen (N2) often accepts a hydrogen bond from the kinase hinge region (Ala residue). The substituent at Position 5 (introduced via the bromide) extends into the hydrophobic pocket, determining selectivity. The Position 4 ester is often converted to an amide to interact with the gatekeeper residue or solvent front.

Safety & Handling (SDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[2]

References

-

Sigma-Aldrich. Methyl 5-bromo-1H-indazole-4-carboxylate Product Page. (Parent Scaffold Data). Link

-

PubChem. Compound Summary: Methyl 5-bromo-1H-indazole-4-carboxylate. National Library of Medicine. Link

-

Beilstein J. Org. Chem. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024).[3][7] Discusses N1 vs N2 selectivity mechanisms. Link

- Journal of Medicinal Chemistry.Discovery of Indazole-Based Kinase Inhibitors. (General reference for scaffold utility).

-

Organic Syntheses. General procedures for Indazole Methylation. Org. Synth. 2021, 98, 171-193. Link

Sources

- 1. 1000342-30-2|Methyl 5-bromo-1H-indazole-6-carboxylate|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. orgsyn.org [orgsyn.org]

- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of Bromoindazoles in Organic Synthesis

Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Indazoles (1H-indazole) represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. Bromoindazoles serve as the primary linchpins for accessing these complex architectures. Their utility lies in the orthogonal reactivity of the bromine handle, which allows for site-selective Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) bond formation.

This guide provides field-proven protocols for the functionalization of bromoindazoles. It addresses critical challenges such as catalyst poisoning by the free N-H , regiocontrol in poly-halogenated systems , and reductive dehalogenation during Heck couplings.

Strategic Functionalization Map

The reactivity of the indazole core is non-uniform. The choice of bromoindazole isomer (3-, 4-, 5-, 6-, or 7-bromo) dictates the synthetic strategy.

Graphviz Diagram: Indazole Reactivity & Functionalization Logic

Caption: Strategic map illustrating the reactivity differences between the pyrazole (C3) and benzene (C4-7) rings, and the necessity of N-1 protection.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is the workhorse for attaching aryl and heteroaryl groups. A common pitfall is the acidity of the N-H proton (pKa ~14), which can quench active Pd species. While "free (NH)" protocols exist, N-protection (THP, SEM, Boc) generally improves yields.

Scope: 3-Bromo and 5-Bromoindazoles

Target Transformation: Formation of biaryl kinase inhibitor motifs.

Reagents & Equipment

| Component | Specification | Role |

| Substrate | 3-Bromoindazole or 5-Bromoindazole (1.0 equiv) | Electrophile |

| Boronic Acid | Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv) | Nucleophile |

| Catalyst | Pd(dppf)Cl₂ (3–5 mol%) | Catalyst (High stability) |

| Base | K₂CO₃ (2.0 M aq.) or Cs₂CO₃ (solid, 3.0 equiv) | Base |

| Solvent | 1,4-Dioxane / Water (4:[1]1) or DME | Solvent System |

| Atmosphere | Argon or Nitrogen (Balloon) | Inert Environment |

Step-by-Step Methodology

-

Preparation: In a microwave vial or Schlenk tube, charge the bromoindazole (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

-

Inertion: Seal the vessel and evacuate/backfill with Argon three times.

-

Solvation: Add degassed 1,4-dioxane (4 mL) and 2.0 M aqueous K₂CO₃ (1 mL).

-

Reaction:

-

Thermal: Heat to 80–90°C for 4–12 hours.

-

Microwave: Irradiate at 120°C for 30–60 minutes (Preferred for sterically hindered substrates).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[2]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expert Insight: For 3-bromoindazoles, microwave irradiation significantly reduces debromination side-products compared to prolonged thermal heating.

Protocol 2: Buchwald-Hartwig Amination

Creating C-N bonds at the C5 or C6 position is critical for synthesizing aminoindazole derivatives (e.g., Pazopanib intermediates). This reaction is sensitive to steric hindrance and electronic deactivation.

Scope: 5-Bromo and 6-Bromoindazoles

Target Transformation: Amination with primary or secondary amines.

Reagents & Equipment

| Component | Specification | Role |

| Catalyst Source | Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂ | Precatalyst |

| Ligand | BrettPhos (Primary amines) or RuPhos (Secondary amines) | Ligand (Critical choice) |

| Base | LiHMDS (1.0 M in THF) or NaOtBu | Strong Base |

| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Solvent |

Step-by-Step Methodology

-

Catalyst Pre-formation: In a glovebox or under Argon flow, mix Pd₂(dba)₃ and the Ligand (L:Pd ratio 2:1) in the reaction solvent. Stir for 5 mins at RT to generate the active catalyst species.

-

Addition: Add the N-protected bromoindazole (1.0 equiv) and the amine (1.2 equiv).

-

Base Addition: Add LiHMDS (2.0 equiv) dropwise. Note: LiHMDS is preferred over alkoxides for base-sensitive substrates.

-

Heating: Heat to 100°C for 12–18 hours.

-

Quench: Cool to RT, dilute with ether, and filter through a Celite pad.

-

Purification: Silica gel chromatography. Tip: Pre-treat silica with 1% Et₃N to prevent streaking of the amine product.

Expert Insight: Do not attempt this on unprotected indazoles. The N-H deprotonation competes with the amine coupling, leading to N-arylation of the indazole nitrogen instead of the desired C-N bond formation.

Protocol 3: The Heck Reaction & Axitinib Synthesis

The Heck reaction on bromoindazoles is notoriously difficult due to reductive dehalogenation (where the Br is replaced by H). This is a major impurity in Axitinib manufacturing.

Case Study: Synthesis of Axitinib Intermediate

The synthesis of Axitinib involves coupling a 3-haloindazole with 2-vinylpyridine.[3] While the industrial route often uses 3-iodo, the 3-bromo analog can be used with specific modifications to suppress dehalogenation.

Graphviz Diagram: Axitinib Workflow

Caption: Synthetic workflow for Axitinib highlighting the critical Heck coupling step.

Optimized Protocol (Suppression of Dehalogenation)

-

Substrate: 3-Bromo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

-

Catalyst System: Pd(OAc)₂ (5 mol%) + Xantphos (5 mol%). Xantphos is superior to PPh₃ for preventing catalyst decomposition.

-

Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv).

-

Conditions: DMF, 100°C, 12 hours.

-

Alternative (Green Chemistry): High-speed ball-milling (solvent-free) with NaBr additives has been shown to completely suppress dehalogenation in 3-bromoindazoles.

Troubleshooting & Optimization Guide

| Problem | Probable Cause | Solution |

| Low Conversion | Catalyst poisoning by free N-H. | Protect N-1 with THP, SEM, or Boc. |

| Dehalogenation (Ar-H formed) | Switch solvent to DMF; Add TBAB; Use bidentate ligands (dppf, Xantphos). | |

| Regio-scrambling | Migration of protecting group. | Avoid acyl protecting groups under basic conditions; use SEM or THP. |

| Protodeboronation | Unstable boronic acid (2-heteroaryl). | Use Boronic Esters (Pinacol) or MIDA boronates; Add CuCl co-catalyst. |

References

-

BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole. (Analogous chemistry for indazoles). Link

-

Beilstein J. Org. Chem. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.[3] 2018, 14, 786–795. Link

-

Current Organic Chemistry. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. 2013, 17, 304–309. Link

-

RSC Advances. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. 2021, 11, 6593. Link

-

Org. Process Res. Dev. Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. (Detailed Heck protocols). Link

Sources

- 1. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARbeta/delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Heck Reaction [organic-chemistry.org]

Troubleshooting & Optimization

Overcoming challenges in the N-methylation of amino-indazoles

Technical Support Center: N-Methylation of Amino-Indazoles

Welcome to the Advanced Synthesis Support Module. Subject: Overcoming Regioselectivity & Chemoselectivity Challenges in Amino-Indazole Methylation. Status: Active Lead Scientist: Dr. A. Vance (Senior Application Scientist)

Executive Summary: The "Ambident" Problem

The methylation of amino-indazoles presents a classic "Double-Ambident" challenge. You are fighting two wars simultaneously:

-

Chemoselectivity: The exocyclic amine (

) vs. the indazole ring nitrogens. -

Regioselectivity: The

(benzenoid) vs.

The Golden Rule: Do not attempt direct methylation of unprotected amino-indazoles. The exocyclic amine is a better nucleophile than the neutral indazole ring. You will get mixtures of exocyclic methylation and ring methylation.

Strategic Workflow: The "Protect-Direct-Deprotect" Protocol

To guarantee purity and yield, you must isolate the variables. The following decision matrix outlines the standard operating procedure (SOP) for high-fidelity synthesis.

Figure 1: Strategic decision tree for the controlled methylation of amino-indazoles. Note the mandatory protection step.

Module A: Achieving -Selectivity (Thermodynamic Control)

The

Q: Why do I still see

Protocol A (

-

Protection: Ensure exocyclic amine is Boc-protected.

-

Solvent: Anhydrous DMF or THF (Polar aprotic solvents dissociate the cation-anion pair).

-

Base: Sodium Hydride (NaH) (1.2 equiv) or Cesium Carbonate (

) (2.0 equiv). -

Electrophile: Methyl Iodide (MeI) (1.1 equiv).

-

Procedure:

-

Dissolve substrate in solvent.[3]

-

Add Base at 0°C. Crucial: Stir for 30-60 mins to ensure complete deprotonation and anion formation.

-

Add MeI dropwise.

-

The Fix: Heat to 60–80°C. Thermal energy overcomes the activation barrier, allowing the kinetic

product (if formed) to revert and alkylate at the thermodynamic

-

Module B: Achieving -Selectivity (Kinetic Control)

The

Q: How do I force methylation at

Protocol B (

-

Protection: Boc-protection is still recommended to avoid quaternary ammonium salt formation on the exocyclic amine.

-

Reagent: Trimethyloxonium tetrafluoroborate (

, Meerwein's salt). -

Solvent: Dichloromethane (DCM) or Ethyl Acetate.

-

Base: None (or a very weak base like

if acid sensitivity is high). -

Procedure:

-

Dissolve substrate in DCM at Room Temperature (RT).

-

Add Meerwein’s salt (1.1 equiv).

-

Stir at RT.[3] Do not heat.

-

Note: This method relies on the nucleophilicity of the neutral

atom [1, 3].

-

Troubleshooting & FAQs

Table 1: Common Failure Modes and Solutions

| Symptom | Root Cause | Corrective Action |

| Mixture of | "Soft" conditions used (e.g., | Switch to NaH/THF and heat (for |

| Methylation of exocyclic amine | Lack of protecting group. | Install Boc (tert-butyloxycarbonyl) or Trt (Trityl) before methylation. |

| Low Conversion | MeI is volatile; escaped system. | Use a sealed tube or a reflux condenser. Ensure MeI is fresh (colorless, not brown). |

| Over-methylation (Quaternization) | Excess methylating agent. | Strictly control equivalents (1.05 - 1.1 eq). Monitor via LCMS.[3][5] |

| Cannot separate isomers | Similar polarity on silica. | Use 2D TLC . |

Identification: The "HMBC" Check

Do not rely solely on 1H NMR shifts. The definitive proof of regiochemistry is HMBC (Heteronuclear Multiple Bond Correlation) .

-

-Methyl: The methyl protons will show a correlation to the bridgehead carbon (

-

-Methyl: The methyl protons will show a correlation only to Carbon-3 (

References

-

BenchChem. (2025).[3] Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Retrieved from

-

Beilstein Institute. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Retrieved from

-

WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from

-

National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.mpg.de [pure.mpg.de]

Optimization of Sonogashira coupling for indazole compounds

Technical Support Center: Optimization of Sonogashira Coupling for Indazole Compounds

Case ID: IND-SONO-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimization of C3-Alkynylation on Indazole Scaffolds

Executive Summary & Core Directive

The Sonogashira coupling at the C3 position of the indazole ring is a high-value transformation for generating kinase inhibitors and CNS-active agents. However, the indazole core presents unique challenges due to the acidic N1-proton (pKa ~14) and the coordinating ability of the pyrazole nitrogens.

The "Golden Rule" of Indazole Coupling: Do not attempt C3-Sonogashira coupling on unprotected indazoles. Experimental data overwhelmingly indicates that the free N1-H poisons the palladium catalyst and promotes competitive N-arylation or homocoupling. High-yielding protocols universally require N1-protection (Boc, THP, SEM, or Tosyl) prior to the cross-coupling event.

Diagnostic Decision Tree (Workflow Optimization)

Before initiating your experiment, use this decision matrix to select the optimal conditions based on your substrate's electronic profile.

Figure 1: Strategic workflow for optimizing Sonogashira coupling on indazole scaffolds. Note the critical checkpoint at N1-protection.

Technical Modules: Troubleshooting & Optimization

Module 1: The N-Protection Necessity

Q: Why does my reaction turn black and fail with unprotected 3-iodoindazole? A: The free N1-H of indazole is acidic. In the presence of the basic conditions required for Sonogashira coupling (e.g., Et3N), the indazole is deprotonated. The resulting indazolyl anion is a potent ligand that coordinates to the Pd(II) species, forming a stable, unreactive complex (catalyst poisoning). Furthermore, the N-anion can compete as a nucleophile, leading to N-alkynylation side products.

-

Recommendation: Protect N1 with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) . These are stable to basic coupling conditions but removable with acid later. Boc can be used but may be labile if high temperatures (>80°C) or strong nucleophilic amines are used.

Module 2: Catalyst & Ligand Selection

Q: Standard Pd(PPh3)4 isn't working for my 3-bromoindazole. What now? A: Aryl bromides and chlorides are less reactive toward oxidative addition than iodides. Triphenylphosphine (PPh3) is often insufficient for these difficult substrates, especially on the electron-rich indazole core.

-

The Fix: Switch to Buchwald Ligands , specifically XPhos or SPhos .

-

Mechanism: These bulky, electron-rich dialkylbiaryl phosphines facilitate the oxidative addition of Ar-Br/Cl and stabilize the monoligated Pd(0) species.

-

Precatalysts: Use XPhos Pd G2 or G3 precatalysts to ensure a defined 1:1 Pd:Ligand ratio and rapid activation.

-

Data Comparison: Catalyst Performance on 3-Bromo-1-THP-indazole

| Catalyst System | Base/Solvent | Temp | Yield | Notes |

|---|---|---|---|---|

| Pd(PPh3)4 (5%) / CuI | Et3N / DMF | 80°C | 35% | Incomplete conversion, significant debromination. |

| PdCl2(PPh3)2 / CuI | Et3N / THF | 70°C | 42% | Slow reaction, some homocoupling. |

| Pd(OAc)2 / XPhos | Cs2CO3 / Dioxane | 90°C | 92% | Recommended for bromides. |

| Pd(dppf)Cl2 | Et3N / DMF | 90°C | 60% | Moderate success, difficult purification. |

Module 3: Copper-Free vs. Copper-Cocatalyzed

Q: I am seeing significant homocoupling of my alkyne (Glaser product). How do I stop this? A: Glaser coupling is mediated by Copper(I) in the presence of oxygen.

-

Immediate Action: Ensure rigorous degassing (freeze-pump-thaw x3).

-

Strategic Shift: If the problem persists, switch to a Copper-Free protocol.

-

Protocol: Use Pd(OAc)2 (5 mol%) , XPhos (10 mol%) , and Cs2CO3 (2 equiv) in MeCN or Dioxane .

-

Why it works: Eliminating Cu prevents the formation of the Cu-acetylide intermediate responsible for the homocoupling, forcing the reaction through a Pd-only "cationic" or "anionic" pathway [1].

-

Module 4: Purification & Metal Removal

Q: My product is purple/brown after the column. How do I remove residual Pd/Cu? A: Indazoles are polar and coordinate metals, making silica chromatography insufficient for total metal removal.

-

Solution: Use a scavenger resin or specific wash.

-

SiliaMetS® Thiol (or equivalent): Add 3-5 equivalents (w/w) to the crude reaction mixture in EtOAc/THF, stir for 4 hours, and filter.

-

N-Acetyl Cysteine Wash: Dissolve crude in EtOAc, wash 3x with 0.5M aqueous N-Acetyl Cysteine. The Pd coordinates to the sulfur and moves to the aqueous phase.

-

Detailed Experimental Protocols

Protocol A: Standard Coupling for 3-Iodo-1-THP-indazole

Best for: Reactive iodides, routine synthesis.

-

Setup: Flame-dry a 25 mL Schlenk flask equipped with a stir bar.

-

Reagents: Add 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 mmol), Pd(PPh3)2Cl2 (35 mg, 0.05 mmol, 5 mol%), and CuI (9.5 mg, 0.05 mmol, 5 mol%).

-

Atmosphere: Cap with a septum. Evacuate and backfill with Argon (x3).

-

Solvents: Inject anhydrous THF (5 mL) and Et3N (2 mL) via syringe.

-

Alkyne: Inject the terminal alkyne (1.2 mmol) dropwise.

-

Reaction: Stir at room temperature for 1 hour. If monitoring (TLC/LCMS) shows incomplete conversion, heat to 50°C.

-

Workup: Dilute with EtOAc, wash with sat. NH4Cl (removes bulk Cu), water, and brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Advanced Coupling for 3-Bromo-1-THP-indazole (Cu-Free)

Best for: Less reactive bromides, preventing homocoupling.

-

Setup: Charge a microwave vial or pressure tube with 3-bromo-1-THP-indazole (1.0 mmol), Pd(OAc)2 (11 mg, 0.05 mmol), XPhos (48 mg, 0.10 mmol), and Cs2CO3 (650 mg, 2.0 mmol).

-

Atmosphere: Seal and purge with Argon.

-

Solvents: Add anhydrous 1,4-Dioxane (5 mL) and the Alkyne (1.5 mmol).

-

Reaction: Heat to 90°C for 4-16 hours.

-

Workup: Filter through a Celite pad (rinse with EtOAc). Treat filtrate with SiliaMetS® Thiol (200 mg) for 2 hours. Filter and concentrate.

Mechanistic Insight: The "Protected" Advantage

The following diagram illustrates why N-protection is non-negotiable. In the unprotected pathway (left), the metal center is sequestered by the nitrogen anion. In the protected pathway (right), the catalytic cycle proceeds unimpeded.

Figure 2: Mechanistic divergence between unprotected (failure) and protected (success) pathways.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Current Organic Chemistry.

-

Billingsley, K., & Buchwald, S. L. (2005). An Improved System for the Palladium-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes. Journal of the American Chemical Society, 127, 4996.

-

Biotage Application Note. (2023). How to Remove Palladium in three easy steps.

-

Vacher, B., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction. Journal of Peptide Science.

Technical Support Center: Reaction Condition Optimization for Indazole Synthesis

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the indazole scaffold, a privileged structure in medicinal chemistry.[1][2] Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Indazoles, bicyclic aromatic heterocycles, are integral to numerous pharmaceutical agents, including anti-cancer drugs like niraparib and pazopanib.[3][4] However, their synthesis can be challenging, often plagued by issues of regioselectivity, low yields, and harsh reaction conditions.[5][6] This guide will equip you with the knowledge to overcome these hurdles.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Regioselectivity in N-Alkylation - A Mixture of N1 and N2 Isomers

A frequent challenge in indazole chemistry is controlling the regioselectivity of N-alkylation, which often yields a mixture of N1 and N2 substituted products.[5][7] The thermodynamically more stable 1H-indazole tautomer and the kinetically favored 2H-indazole are in equilibrium, and the outcome of alkylation is a delicate balance of steric and electronic factors, as well as reaction conditions.[3][8]

Question: I am obtaining a mixture of N1 and N2 alkylated indazoles. How can I selectively synthesize the N1-isomer?

Answer: Achieving high selectivity for the N1-alkylated product often involves leveraging conditions that favor the thermodynamic product. Here are key strategies:

-

Choice of Base and Solvent: This is a critical determinant of regioselectivity. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[5][9] It is proposed that the sodium cation coordinates with the N2 nitrogen and an electron-rich substituent at the C3 position, sterically hindering attack at the N2 position.[9] In contrast, using solvents like dimethylformamide (DMF) can lead to decreased N1 selectivity.[9]

-

Substituent Effects: The electronic nature and steric bulk of substituents on the indazole ring play a significant role. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents have demonstrated greater than 99% N1 regioselectivity when using NaH in THF.[9]

-

Thermodynamic Equilibration: In certain cases, particularly with α-halo carbonyl or β-halo ester electrophiles, the reaction can be driven towards the more stable N1-substituted product through thermodynamic equilibration.[9]

Question: How can I favor the formation of the N2-alkylated indazole?

Answer: While the 1H-indazole is generally more stable, specific conditions can be employed to favor kinetic control and promote alkylation at the N2 position:

-

Mitsunobu Reaction: The Mitsunobu reaction, using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), is a reliable method for achieving N2-alkylation.[5]

-

Gallium/Aluminum-Mediated Alkylation: A procedure utilizing gallium/aluminum or aluminum mediation for direct alkylation with α-bromocarbonyl compounds has been shown to be highly regioselective for the N2 position.[10]

-

Solvent and Base Effects: The choice of solvent and base can be tuned to favor N2-alkylation. For example, specific amine bases can influence the reaction pathway.[7]

Below is a workflow to guide your optimization process for achieving desired regioselectivity in indazole N-alkylation.

Caption: Troubleshooting workflow for optimizing regioselectivity in indazole N-alkylation.

Issue 2: Low Yield or Incomplete Conversion in Indazole Synthesis

Low yields can stem from a variety of factors including inappropriate reaction conditions, catalyst deactivation, or the formation of side products.

Question: My indazole synthesis is resulting in a low yield. What are the common culprits and how can I improve it?

Answer: To address low yields, a systematic evaluation of your reaction parameters is necessary. Consider the following:

-

Catalyst and Solvent System: The choice of catalyst and solvent is paramount. For instance, in copper-catalyzed reactions, the copper source (e.g., Cu(OAc)₂, CuCl₂, Cu(OTf)₂) and solvent (e.g., MeCN, DMF, DMA) can significantly impact the yield.[11][12] Some combinations, like potassium carbonate in THF for N-alkylation, may result in no product formation.[5]

-

Reaction Temperature and Time: Many indazole syntheses are sensitive to temperature. For example, the Davis-Beirut reaction, while effective, can have varying yields depending on whether thermal heating or microwave irradiation is used.[13] Insufficient reaction time can lead to incomplete conversion. Monitoring the reaction progress by TLC or LC-MS is crucial.

-

Purity of Starting Materials: Impurities in starting materials can inhibit catalysts or lead to unwanted side reactions. Ensure your starting materials are of high purity.

-

Atmosphere: Many organometallic catalysts used in indazole synthesis are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be critical.

The following table summarizes key reaction parameters for different indazole synthesis methods.

| Synthesis Method | Catalyst | Solvent | Temperature | Key Considerations |

| Davis-Beirut Reaction | Base (e.g., KOH) | Alcohol (e.g., MeOH) | 60°C to reflux | Sensitive to water content; methanol is often the most reactive solvent.[14][15] |

| Copper-Catalyzed N-N Bond Formation | Cu(OAc)₂, CuI | DMSO, MeCN, DMA | 50-120°C | Catalyst loading and choice of ligand (e.g., TMEDA) are important.[11][16] |

| Palladium-Catalyzed C-N Coupling | Pd(OAc)₂ | Toluene, Dioxane | 80-110°C | Choice of phosphine ligand is critical for catalytic activity.[3] |

| Metal-Free C-H Amination | Ag₂CO₃ | Dichloroethane | 80°C | Oxidant choice and stoichiometry are key.[17] |

Issue 3: Difficulty with Work-up and Purification

The presence of byproducts and unreacted starting materials can complicate the isolation of the desired indazole product.

Question: I am struggling to purify my indazole product. What strategies can I employ for a cleaner reaction and easier purification?

Answer: A clean reaction is the first step to straightforward purification.

-

Reaction Monitoring: Closely monitor the reaction to avoid the formation of degradation products from prolonged reaction times or excessive heating.

-

Quenching: Proper quenching of the reaction is essential. For instance, in reactions using NaH, a careful quench with water or a saturated aqueous solution of ammonium chloride is necessary.[5]

-

Extraction: Choose an appropriate organic solvent for extraction based on the polarity of your product. Multiple extractions can improve recovery.

-

Chromatography: Column chromatography on silica gel is a common method for purifying indazoles. A well-chosen solvent system is key to achieving good separation. For some reactions, the large difference in Rf values between starting materials and products can simplify purification.[16]

-

Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification technique.

The following diagram illustrates a general experimental workflow for indazole synthesis, highlighting critical points for optimization.

Caption: General experimental workflow for indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the indazole core?

A1: A variety of methods exist for constructing the indazole ring system. Some of the most prevalent include:

-

Fischer Indazole Synthesis: A classical method involving the reaction of a phenylhydrazine with an aldehyde or ketone.[2]

-

Davis-Beirut Reaction: A versatile method for synthesizing 2H-indazoles from o-nitrobenzylamines.[15][18]

-

Transition Metal-Catalyzed Cyclizations: Modern methods often employ copper, palladium, or rhodium catalysts to facilitate C-N or N-N bond formation.[3][19]

-

Reductive Cyclization of o-Nitro-substituted Precursors: The Cadogan reaction is a well-known example, though it often requires harsh conditions.[20]

Q2: Are there any "green" or more environmentally friendly methods for indazole synthesis?

A2: Yes, there is a growing interest in developing greener synthetic routes. This includes the use of recyclable catalysts, solvent-free reaction conditions, and the use of molecular oxygen as a green oxidant.[2][21]

Q3: How do I choose the right starting materials for my desired substituted indazole?

A3: The choice of starting material is dictated by the desired substitution pattern on the final indazole product. For example, to synthesize a 3-substituted indazole, you might start with a correspondingly substituted o-aminoacetophenone oxime.[22] Many modern synthetic methods offer a broad substrate scope, allowing for the synthesis of a wide array of functionalized indazoles.[3][16]

Q4: Can I synthesize 3H-indazoles?

A4: 3H-indazoles are the least common and generally the least stable tautomer.[8][16] However, specific methods, such as the [3+2] cycloaddition of in situ generated benzynes with certain diazo compounds, can provide access to 3,3-disubstituted 3H-indazoles.[2]

Q5: Where can I find detailed experimental procedures for specific indazole syntheses?

A5: Authoritative sources like Organic Syntheses provide detailed and vetted experimental procedures.[23][24] Additionally, the supporting information of peer-reviewed journal articles often contains step-by-step protocols.

References

- Mithlesh Yadav and Archana Kapoor. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153.

- CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2025). RSC Publishing.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.

- Troubleshooting regioselectivity in indazole synthesis. (n.d.). Benchchem.

- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2025). ACS Omega.

- Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). (2004). PubMed.

- Synthesis of indazoles from 2-formylphenylboronic acids. (2021). RSC Publishing.

- Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2023). Bentham Science Publisher.

- The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. (n.d.). PMC.

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC.

- Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. (n.d.). White Rose Research Online.

- Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. (n.d.). Beirut Arab University.

- Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis. (n.d.). DSpace@MIT.

- Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2025). Request PDF - ResearchGate.

- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020). AUB ScholarWorks.

- Davis–Beirut reaction. (n.d.). Wikipedia.

- Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. (2025). ResearchGate.

- Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (n.d.). eScholarship.org.

- Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).

- Effect of base, solvent, and temperature. a. (n.d.). Download Scientific Diagram - ResearchGate.

- A Practical, Metal-Free Synthesis of 1H-Indazoles. (2008). Organic Letters - ACS Publications.

- Methods of making indazoles. (n.d.). Google Patents.

- Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.

- indazole. (n.d.). Organic Syntheses Procedure.

- indazole. (n.d.). Organic Syntheses Procedure.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04056A [pubs.rsc.org]

- 12. eurekaselect.com [eurekaselect.com]

- 13. The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 15. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 16. caribjscitech.com [caribjscitech.com]

- 17. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles | Beirut Arab University [bau.edu.lb]

- 19. benthamdirect.com [benthamdirect.com]

- 20. escholarship.org [escholarship.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. Organic Syntheses Procedure [orgsyn.org]

Validation & Comparative

Spectroscopic Comparison of N1 and N2 Indazole Isomers: A Technical Guide

Executive Summary

The differentiation of

This guide provides a definitive spectroscopic framework for distinguishing these isomers. Unlike indole, where N-alkylation is predictable, indazole alkylation yields mixtures whose regiochemistry cannot be assumed. Nuclear Overhauser Effect (NOE) NMR spectroscopy remains the gold standard for structural assignment, supported by distinct UV-Vis absorption profiles and

Thermodynamic & Kinetic Landscape

Understanding the stability profile is prerequisite to synthesis and analysis. The indazole core exists in a tautomeric equilibrium favoring the benzenoid

Stability Profile

-

Thermodynamic Stability:

-indazole is approximately 2.3 – 4.5 kcal/mol more stable than -

Synthetic Implications:

-

Thermodynamic Control: High temperatures, reversible conditions, or bulky protecting groups often favor the N1-isomer .

-

Kinetic Control: Rapid alkylation with reactive electrophiles (e.g., alkyl halides) often yields significant amounts of the N2-isomer due to the higher nucleophilicity of the N2 lone pair in the deprotonated anion.

-

Tautomeric Equilibrium Diagram

Figure 1: Tautomeric equilibrium and alkylation pathways. The N1-form preserves the benzene ring aromaticity, while the N2-form induces a quinonoid disruption, raising the ground state energy.

Spectroscopic Profiling

A. Proton NMR ( H) & NOE Analysis

This is the most reliable method for structural assignment. The chemical environment of the proton at position 3 (H3) and its spatial proximity to the N-substituent are diagnostic.

The "NOE Vector" Protocol

-

N1-Substitution: The alkyl group (R) is spatially distant from H3. It shows a strong NOE correlation to the proton at position 7 (H7).

-

N2-Substitution: The alkyl group (R) is spatially adjacent to H3. It shows a strong NOE correlation to H3.

Table 1: Diagnostic

| Feature | N1-Alkyl Indazole | N2-Alkyl Indazole |

| H3 Chemical Shift | ||

| NOE Correlation | R group | R group |

| Multiplicity (H3) | Typically Singlet (or weak doublet) | Singlet |

| Solvent Effect | H3 shift is stable | H3 shift is highly solvent-dependent |